N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine
Description
N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is a pyridine-based amine derivative featuring a hex-5-en-2-yl substituent attached to the nitrogen atom of a 2-methylpyridin-3-amine scaffold. For instance, compounds like N-(Hex-5-en-2-yl)-4-methoxyaniline (5i) demonstrate high synthetic yields (80%) and stereochemical purity (92%) under similar reaction conditions, suggesting that the target compound could be synthesized efficiently using analogous protocols .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-4-5-7-10(2)14-12-8-6-9-13-11(12)3/h4,6,8-10,14H,1,5,7H2,2-3H3 |
InChI Key |
FHNKMWXIJDVEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC(C)CCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with hex-5-en-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine N-oxide.
Reduction: N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(Hex-5-en-2-yl)-4-methoxyaniline (5i)
- Structure : Differs in the aromatic ring (4-methoxyaniline vs. 2-methylpyridin-3-amine).
- Synthesis : 20-hour reaction, 80% yield, 92% stereochemical purity .
- HPLC Retention Time : 18.4 minutes, indicating moderate polarity .
- Relevance : Highlights the efficiency of hex-5-en-2-yl group incorporation in amine derivatives.
5-(4-Iodophenyl)-2-methylpyridin-3-amine (2d)
- Structure : Contains a 4-iodophenyl substituent instead of the alkenyl chain.
- Melting Point : 258°C, significantly higher than aliphatic analogs due to aromatic stacking .
- NMR Data : δ 8.09 (s, 1H-pyridine), 2.5 (s, 3H-methyl) .
- Relevance : Demonstrates the impact of bulky aryl groups on thermal stability.
rac-(1R,2S)-2-Ethoxy-N-(2-methylpyridin-3-yl)cyclopropane-1-carboxamide (6f)
- Structure : Incorporates a cyclopropane-carboxamide moiety.
- Synthesis Yield : 6% via multi-step chromatography, indicating challenges in steric environments .
- Relevance : Contrasts with the straightforward synthesis of hex-5-en-2-yl derivatives.
Physicochemical and Analytical Properties
HPLC Retention Behavior
- N-(Hex-5-en-2-yl)-4-methoxyaniline (5i) : 18.4 minutes
- 4-Methoxy-N-(6-methylhept-5-en-2-yl)aniline (5j) : 13.4 minutes
- 3-Methoxy-N-(4-methylpentan-2-yl)aniline (6a) : 0.90 minutes
The hex-5-en-2-yl derivatives (5i, 5j) exhibit longer retention times compared to saturated analogs (6a), suggesting increased hydrophobicity due to the alkenyl chain.
Thermal Stability
- 5-(4-Iodophenyl)-2-methylpyridin-3-amine (2d) : High melting point (258°C) due to aromatic π-π interactions .
- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Melting point 104–107°C, lower due to aliphatic and heterocyclic components .
The target compound’s alkenyl chain may reduce melting points compared to aryl-substituted analogs.
Biological Activity
N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is characterized by its unique substitution pattern on the pyridine ring, which influences its reactivity and biological properties. The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-methylpyridin-3-amine and hex-5-en-2-yl halide in an organic solvent like dichloromethane or toluene, using bases such as potassium carbonate or sodium hydroxide to facilitate the reaction .
Antimicrobial Properties
Research indicates that N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It is believed to exert its effects by interacting with specific biological targets such as enzymes or receptors involved in cancer cell proliferation . The mechanism of action often involves modulation of these targets, leading to reduced tumor growth and increased apoptosis in cancer cells.
The biological activity of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is primarily attributed to its ability to bind to specific molecular targets. This binding can modulate enzyme activity or receptor function, resulting in various biological effects. Understanding these interactions is crucial for assessing the compound's therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine in preclinical models:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity : In cell line studies, N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine showed promising results in reducing cell viability in various cancer types, including breast and colon cancers. The compound induced apoptosis through pathways involving caspases and mitochondrial dysfunction .
Comparative Analysis with Similar Compounds
To understand the unique properties of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine, a comparison with structurally similar compounds can be insightful. The following table summarizes the biological activities of related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine | High | Moderate | Enzyme/receptor modulation |
| N-(Pentyl)-4-methylpyridine | Moderate | Low | Direct cytotoxicity |
| 4-Methylpyridine | Low | Moderate | Inhibition of cell cycle progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
